molecular formula C10H22O3Si B11723048 [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol

[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol

Cat. No.: B11723048
M. Wt: 218.36 g/mol
InChI Key: GQXMFAIYVGQEJP-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol is a compound that features an oxirane ring (epoxide) and a tert-butyldimethylsilyl (TBS) protecting group. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the TBS group, which can be selectively removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The oxirane ring can be introduced via an epoxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or other peracids.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale protection and epoxidation reactions under controlled conditions to ensure high yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: The TBS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride).

Common Reagents and Conditions

    Oxidation: m-CPBA for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the oxirane ring.

    Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group.

Major Products

    Diols: From oxidation of the oxirane ring.

    Alcohols: From reduction of the oxirane ring.

    Hydroxyl Compounds: From deprotection of the TBS group.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and protective group make it valuable in multi-step organic syntheses.

Biology and Medicine

In synthetic glycobiology, [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol can act as both an aldol donor and acceptor, facilitating the production of complex carbohydrates .

Industry

The compound’s protective group and reactivity are leveraged in the production of pharmaceuticals and fine chemicals, where selective reactions are crucial.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of the oxirane ring and the protective nature of the TBS group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form diols or other derivatives. The TBS group protects hydroxyl functionalities during multi-step syntheses and can be removed under mild conditions using fluoride ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol is unique due to its combination of an oxirane ring and a TBS protecting group, which allows for selective reactions and protection of sensitive functionalities during complex syntheses.

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

[(2R,3S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]methanol

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)12-7-9-8(6-11)13-9/h8-9,11H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

GQXMFAIYVGQEJP-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1[C@H](O1)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(O1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.